

A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Phenylbutanal

Cat. No.: B15192648

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Introduction

(R)-3-Phenylbutanal, also known as (R)-3-Phenylbutyraldehyde or (-)-3-Phenylbutanal, is a chiral organic compound belonging to the aldehyde family.^[1] Its structure consists of a butane backbone with a phenyl group substituted at the third carbon, which is a stereocenter. This technical guide provides an in-depth overview of the known physicochemical properties of the (R)-enantiomer, along with detailed experimental protocols for their determination. This information is crucial for its application in various fields, including fragrance creation, asymmetric synthesis, and as a potential chiral building block in drug development.

Physicochemical Properties of (R)-3-Phenylbutanal

The following table summarizes the key physicochemical properties of **(R)-3-Phenylbutanal**. All data should be considered in the context of the specified conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O	[1]
Molecular Weight	148.20 g/mol	[1]
Appearance	Liquid	
Boiling Point	93-94 °C at 16 mmHg	
Density	0.997 g/mL at 25 °C	
Refractive Index	n ₂₀ /D = 1.5179	
Solubility	Soluble in organic solvents; limited solubility in water.	
Specific Rotation ([α])	Levorotatory [(-)-3-Phenylbutanal]; specific value not found in the literature.	[1]
Melting/Freezing Point	Not available in the literature.	

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **(R)-3-Phenylbutanal** are outlined below.

Determination of Boiling Point (Micro Method)

The boiling point of **(R)-3-Phenylbutanal** can be determined using a micro-boiling point apparatus, such as a Thiele tube.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)

- Small test tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- A small amount of **(R)-3-Phenylbutanal** (approximately 0.5 mL) is placed into the small test tube.
- The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing mineral oil, ensuring the side arm is properly heated for even heat distribution.
- The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued when a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid **(R)-3-Phenylbutanal** can be accurately measured using a pycnometer or by the straightforward mass/volume method.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)

- Constant temperature water bath
- Thermometer

Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.
- The pycnometer is filled with **(R)-3-Phenylbutanal**, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.
- The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed from the outside.
- The filled pycnometer is weighed again to determine the mass of the liquid.
- The density is calculated using the formula: $\text{Density} = (\text{Mass of liquid}) / (\text{Volume of pycnometer})$.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (set to 20°C)
- Sodium lamp (for D-line at 589 nm)
- Dropper

Procedure:

- The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.
- A few drops of **(R)-3-Phenylbutanal** are placed on the lower prism using a dropper.
- The prisms are closed and locked.
- Water from the constant temperature bath is circulated through the refractometer to maintain the temperature at 20°C.
- The sodium lamp is used as the light source.
- While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale.

Determination of Specific Rotation

As a chiral molecule, **(R)-3-Phenylbutanal** will rotate the plane of polarized light. The direction and magnitude of this rotation are determined using a polarimeter.

Apparatus:

- Polarimeter
- Sodium lamp (for D-line)
- Polarimeter cell (of a known path length, e.g., 1 dm)
- Volumetric flask and analytical balance for solution preparation

Procedure:

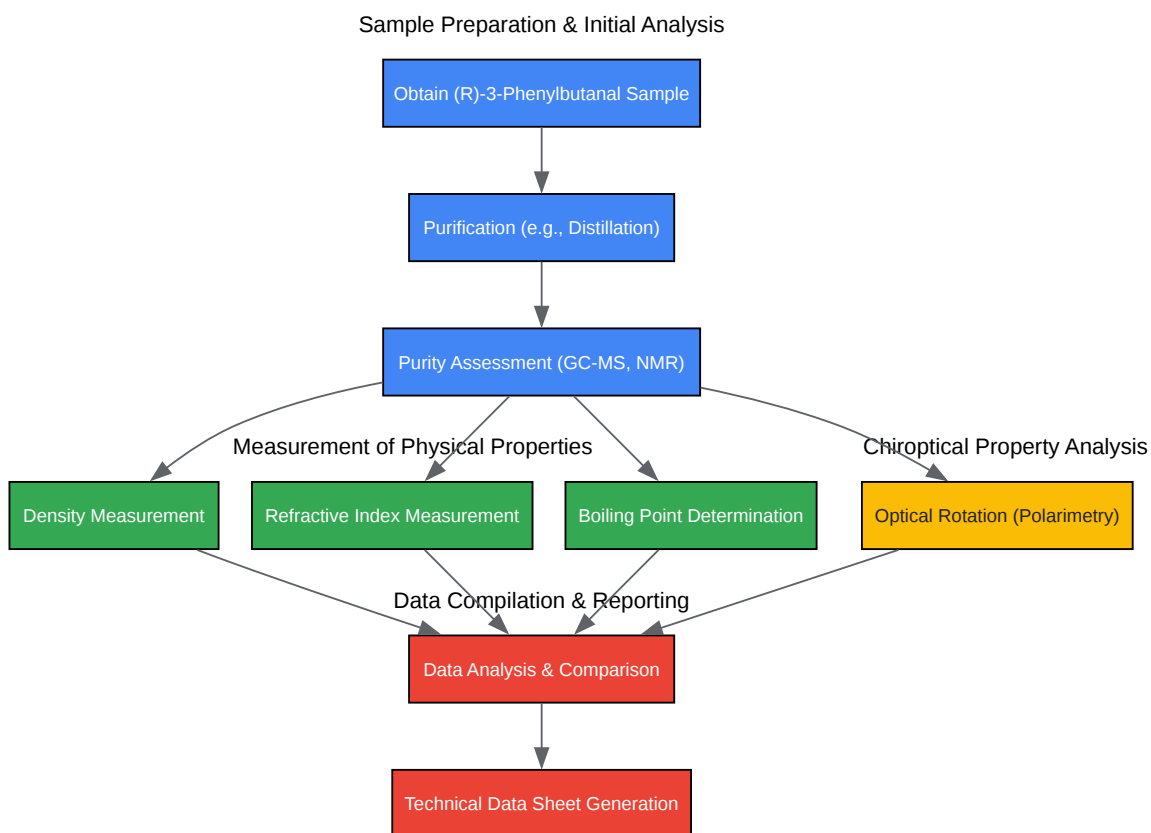
- A solution of **(R)-3-Phenylbutanal** of a known concentration is prepared in a suitable achiral solvent (e.g., ethanol). The mass of the compound and the final volume of the solution are

accurately measured.

- The polarimeter is turned on and allowed to warm up. The sodium lamp should provide a steady monochromatic light source.
- The polarimeter cell is filled with the pure solvent, and a blank reading is taken. This is the zero point.
- The cell is then rinsed and filled with the prepared solution of **(R)-3-Phenylbutanal**, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter, and the observed rotation (α) is measured by rotating the analyzer until the light intensity in the eyepiece is at a minimum or uniform.
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chiral aldehyde like **(R)-3-Phenylbutanal**.



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Caption: Workflow for Physicochemical Characterization.

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References

- 1. 3-Phenylbutanal, (R)- | C₁₀H₁₂O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-3-Phenylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192648#physicochemical-characteristics-of-r-3-phenylbutanal]

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